molecular formula C16H12ClFN4O2S B2463927 1-(2-chloro-6-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899970-33-3

1-(2-chloro-6-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2463927
M. Wt: 378.81
InChI Key: PDGYYZOTWULIEV-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H12ClFN4O2S and its molecular weight is 378.81. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloro-6-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-6-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the 1,6-dihydropyridine ring followed by the addition of the thiadiazole and benzyl chloride moieties. The carboxamide group is then introduced through a coupling reaction.

Starting Materials
2-chloro-6-fluorobenzaldehyde, ethyl acetoacetate, ammonium acetate, methyl isothiocyanate, sodium hydride, N,N-dimethylformamide, 5-methyl-1,3,4-thiadiazol-2-amine, benzyl chloride, N,N-diisopropylethylamine, N,N'-dicyclohexylcarbodiimide, 3-aminopyridine, acetic anhydride, triethylamine, chloroform, sodium bicarbonate, wate

Reaction
Synthesis of 1,6-dihydropyridine ring: Ethyl acetoacetate is reacted with ammonium acetate and 2-chloro-6-fluorobenzaldehyde in the presence of sodium hydride and N,N-dimethylformamide to form the 1,6-dihydropyridine ring., Addition of thiadiazole moiety: Methyl isothiocyanate is reacted with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of N,N-diisopropylethylamine and chloroform to form the thiadiazole moiety. The thiadiazole is then added to the 1,6-dihydropyridine ring in the presence of triethylamine to form the intermediate., Addition of benzyl chloride moiety: Benzyl chloride is reacted with the intermediate in the presence of N,N-diisopropylethylamine and chloroform to form the benzyl chloride moiety., Coupling reaction: N,N'-dicyclohexylcarbodiimide and 3-aminopyridine are added to the intermediate in the presence of N,N-diisopropylethylamine and chloroform to form the carboxamide group., Purification: The compound is purified using a combination of column chromatography and recrystallization from a suitable solvent.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O2S/c1-9-20-21-16(25-9)19-15(24)10-5-6-14(23)22(7-10)8-11-12(17)3-2-4-13(11)18/h2-7H,8H2,1H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGYYZOTWULIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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